molecular formula C9H12ClNO2 B12119722 1-Amino-3-(2-chlorophenoxy)propan-2-ol CAS No. 50714-54-0

1-Amino-3-(2-chlorophenoxy)propan-2-ol

Katalognummer: B12119722
CAS-Nummer: 50714-54-0
Molekulargewicht: 201.65 g/mol
InChI-Schlüssel: WCLUBNCSEAICDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1-amino-3-(2-chlorophenoxy)-: is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of propanol, featuring an amino group and a chlorophenoxy group attached to the propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-amino-3-(2-chlorophenoxy)- typically involves the reaction of 2-chlorophenol with an appropriate amino alcohol under controlled conditions. One common method includes the following steps:

    Starting Materials: 2-chlorophenol and 1-amino-2-propanol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chlorophenol is reacted with 1-amino-2-propanol in an alkaline medium, leading to the formation of 2-Propanol, 1-amino-3-(2-chlorophenoxy)-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propanol, 1-amino-3-(2-chlorophenoxy)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1-amino-3-(2-chlorophenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Wirkmechanismus

The mechanism of action of 2-Propanol, 1-amino-3-(2-chlorophenoxy)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-heptylthio-3-(2′-chlorophenoxy)-2-propanol: This compound is similar in structure but features a heptylthio group instead of an amino group.

    2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-chlorophenoxy)-: This compound has an additional aminoethyl group.

Uniqueness: 2-Propanol, 1-amino-3-(2-chlorophenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

50714-54-0

Molekularformel

C9H12ClNO2

Molekulargewicht

201.65 g/mol

IUPAC-Name

1-amino-3-(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H12ClNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2

InChI-Schlüssel

WCLUBNCSEAICDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCC(CN)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.